molecular formula C37H45NO5 B079182 Penitrem B CAS No. 11076-67-8

Penitrem B

Cat. No. B079182
CAS RN: 11076-67-8
M. Wt: 583.8 g/mol
InChI Key: CRPJNVUYZRFGAK-WKAGVDCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Penitrem B is a mycotoxin that is produced by fungi of the genus Penicillium. It belongs to the family of indole-diterpenes, which are known to have various biological activities. Penitrem B has been found to have potent neurotoxic effects on animals and humans, making it an important area of research in the field of toxicology.

Scientific Research Applications

Detection and Quantification in Foodstuffs

Penitrems, including Penitrem B, are fungal secondary metabolites primarily produced by Penicillium species. A significant application of research into Penitrem B involves the development of methods for their detection and quantification in food. For instance, Kalinina et al. (2018) developed a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for analyzing penitrems A-F in cheese, highlighting their occurrence in food products and the need for reliable quantitation methods for these mycotoxins in food safety. This study emphasized the cytotoxic effects of all penitrems, including Penitrem B, on human cell lines, underlining their relevance and the importance of analyzing food samples to understand human exposure to these mycotoxins (Kalinina et al., 2018).

Potential in Cancer Research

Penitrem B has also been investigated for its potential in cancer research. Sallam et al. (2013) explored the ability of Penitrem A to suppress β-catenin levels in breast cancer cells and synthesized penitrem analogs to identify pharmacophores correlated with this effect. Their findings suggest that penitrem analogs, including Penitrem B, could be relevant in the context of cancer research, particularly in understanding their mechanism in suppressing β-catenin levels in cancer cells (Sallam et al., 2013).

Role in Fungal Metabolism and Biosynthesis

Liu et al. (2015) conducted a study on the biosynthesis of penitrem A, providing insights into the complex natural product biosynthesis of fungal indole diterpenes, which includes Penitrem B. This research is crucial for understanding the metabolic pathways and genetic basis of penitrem production in fungi (Liu et al., 2015).

Impact on Agriculture and Animal Health

Research into Penitrem B also extends to its impact on agriculture and animal health. For instance, studies have investigated the effect of Penitrem B on the production by Penicillium aurantiogriseum, exploring how different carbon and nitrogen sources influence its production. This is critical for understanding the environmental factors that affect the production of these mycotoxins and their potential impact on agriculture and food safety (Surekha & Reddy, 2008).

Investigating Neurotoxicity and Mechanism of Action

A key area of Penitrem B research is in understanding its neurotoxic effects. For example, Berntsen et al. (2017) studied the production of reactive oxygen species in human neutrophils induced by Penitrem A, which opens avenues for exploring the mechanisms of neurotoxicity for Penitrem B as well. This research is pivotal in elucidating the pathophysiology caused by neuromycotoxicosis in both humans and animals (Berntsen et al., 2017).

properties

CAS RN

11076-67-8

Product Name

Penitrem B

Molecular Formula

C37H45NO5

Molecular Weight

583.8 g/mol

IUPAC Name

(1S,2R,5S,6S,8R,9S,10R,12S,15R,16S,25S,27S,28S)-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19(30),20,22(29)-tetraene-5,9-diol

InChI

InChI=1S/C37H45NO5/c1-16(2)29-28(39)32-37(43-32)23(41-29)11-12-34(6)35(7)20(10-13-36(34,37)40)30-27-26-22(38-31(27)35)9-8-18-14-17(3)19-15-21(25(19)24(18)26)33(4,5)42-30/h8-9,19-21,23,25,28-30,32,38-40H,1,3,10-15H2,2,4-7H3/t19-,20+,21+,23+,25+,28+,29-,30+,32-,34-,35-,36+,37+/m1/s1

InChI Key

CRPJNVUYZRFGAK-WKAGVDCZSA-N

Isomeric SMILES

CC(=C)[C@@H]1[C@@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C7[C@H]5OC([C@H]8C[C@H]9[C@@H]8C1=C(CC9=C)C=CC(=C17)N6)(C)C)C)O)C)O

SMILES

CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C7C5OC(C8CC9C8C1=C(CC9=C)C=CC(=C17)N6)(C)C)C)O)C)O

Canonical SMILES

CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C7C5OC(C8CC9C8C1=C(CC9=C)C=CC(=C17)N6)(C)C)C)O)C)O

synonyms

penitrem A
penitrem B
penitrem D
penitrem E
penitrems
tremortin
tremortin A
tremortin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Penitrem B
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Penitrem B
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